molecular formula C13H13Cl2N B13722082 2-Chloro-3-(2-chloroethyl)-5,8-dimethylquinoline CAS No. 73930-69-5

2-Chloro-3-(2-chloroethyl)-5,8-dimethylquinoline

Cat. No.: B13722082
CAS No.: 73930-69-5
M. Wt: 254.15 g/mol
InChI Key: NKOLGUNGNROCGY-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-chloroethyl)-5,8-dimethylquinoline is an organic compound belonging to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-chloroethyl)-5,8-dimethylquinoline typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 5,8-dimethylquinoline with thionyl chloride and phosphorus pentachloride to introduce the chloro groups at the desired positions. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2-chloroethyl)-5,8-dimethylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

    Reduction Reactions: Reduction of the chloro groups can lead to the formation of corresponding ethyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted quinoline derivatives.

    Oxidation Reactions: Formation of quinoline N-oxides.

    Reduction Reactions: Formation of ethyl-substituted quinoline derivatives.

Scientific Research Applications

2-Chloro-3-(2-chloroethyl)-5,8-dimethylquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-chloroethyl)-5,8-dimethylquinoline involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The quinoline core can intercalate with DNA, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(2-chloroethyl)-7-bromoquinoline
  • 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline
  • 2-Chloro-3-(2-chloroethyl)-7-methylquinoline

Comparison

Compared to its analogs, 2-Chloro-3-(2-chloroethyl)-5,8-dimethylquinoline is unique due to the presence of two methyl groups at the 5 and 8 positions. This structural difference can influence its chemical reactivity and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-chloro-3-(2-chloroethyl)-5,8-dimethylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N/c1-8-3-4-9(2)12-11(8)7-10(5-6-14)13(15)16-12/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOLGUNGNROCGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40503646
Record name 2-Chloro-3-(2-chloroethyl)-5,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73930-69-5
Record name 2-Chloro-3-(2-chloroethyl)-5,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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